Methyl 5-amino-4-(4-chlorophenyl)picolinate
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Overview
Description
Methyl 5-amino-4-(4-chlorophenyl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(4-chlorophenyl)picolinate typically involves the reaction of 4-chlorobenzaldehyde with methyl 5-amino-2-picolinate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(4-chlorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines and alcohols .
Scientific Research Applications
Methyl 5-amino-4-(4-chlorophenyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-(4-fluorophenyl)picolinate
- Methyl 5-amino-4-(4-bromophenyl)picolinate
- Methyl 5-amino-4-(4-iodophenyl)picolinate
Uniqueness
Methyl 5-amino-4-(4-chlorophenyl)picolinate is unique due to the presence of the chlorine atom in its structure, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, this compound may exhibit distinct properties and applications .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
methyl 5-amino-4-(4-chlorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13(17)12-6-10(11(15)7-16-12)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 |
InChI Key |
VBPXUMHDPQQHGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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